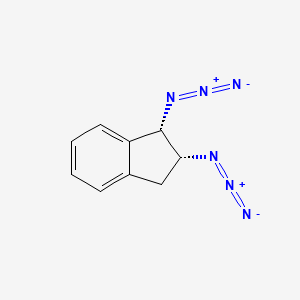
3-Acetylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Acetylphenyl 2,5-dichloro-4-methoxybenzenesulfonate” is an organic compound with the molecular formula C15H12Cl2O5S .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “3-Acetylphenyl 2,5-dichloro-4-methoxybenzenesulfonate” is based on a benzene ring, which is a cyclic compound with six carbon atoms. The molecule contains two chlorine atoms, a methoxy group, and a sulfonate group attached to the benzene ring .Chemical Reactions Analysis
The chemical reactions of “3-Acetylphenyl 2,5-dichloro-4-methoxybenzenesulfonate” would likely involve reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Aplicaciones Científicas De Investigación
Chemiluminescence Studies
The synthesis and base-induced decomposition of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes reveal the compound's potential in chemiluminescence studies. These dioxetanes show thermal stability at room temperature and emit light under specific conditions, suggesting applications in analytical chemistry for detecting various analytes through chemiluminescence assays (Watanabe et al., 2010).
Nucleic Acid Research
In nucleic acid research, the compound has been used in the synthesis of 5'(E and Z)-chloro-4',5'-didehydro-5'-deoxyadenosines through chlorination and thermolysis of adenosine 5'-sulfoxides, demonstrating its utility in studying and inhibiting S-adenosyl-L-homocysteine hydrolase, a crucial enzyme in methylation processes important for epigenetic regulation and drug development (Wnuk et al., 1993).
Inhibition of Tumor-associated Isozyme IX
The compound is central to the development of inhibitors targeting tumor-associated isozyme carbonic anhydrase IX. This research indicates its potential in creating novel antitumor agents, highlighting the compound's significant role in medicinal chemistry for cancer treatment (Ilies et al., 2003).
Environmental Science
In environmental science, derivatives of the compound have been explored for the removal of benzophenone-4 from water, an anti-UV product detected in aquatic environments. This research suggests the compound's derivatives as efficient adsorbents for water purification processes, emphasizing its importance in developing cleaner production technologies (Zhou et al., 2018).
Alzheimer’s Disease Research
Furthermore, derivatives of "3-Acetylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate" have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, a target in Alzheimer’s disease treatment. This application underscores the compound's relevance in developing therapeutic agents for neurodegenerative disorders (Abbasi et al., 2018).
Propiedades
IUPAC Name |
(3-acetylphenyl) 2,5-dichloro-4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O5S/c1-9(18)10-4-3-5-11(6-10)22-23(19,20)15-8-12(16)14(21-2)7-13(15)17/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXJPPJGGSTIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

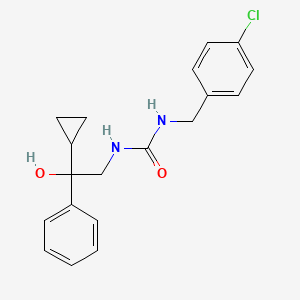
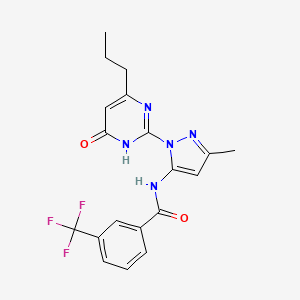
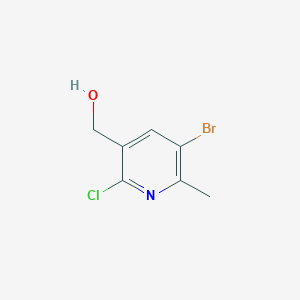
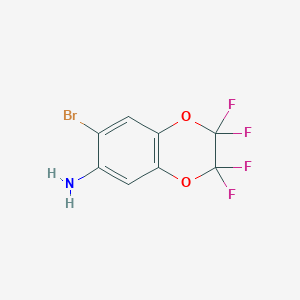
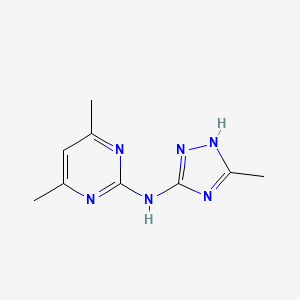
![Ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate](/img/structure/B2662967.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2662969.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2662970.png)
![1-ethyl-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2662971.png)
![Methyl 2-(isopropylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2662972.png)

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2662975.png)
